synthesis of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
synthesis of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
An In-depth Technical Guide to the Synthesis of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Introduction
Spirocyclic scaffolds are privileged structures in modern medicinal chemistry, offering three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 8-azaspiro[4.5]decane core, in particular, is a key structural motif found in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane , a versatile building block for drug discovery and development.
The target molecule incorporates three key features: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, a spirocyclic center, and a cyclic sulfate moiety. The Boc group allows for controlled manipulation of the piperidine nitrogen, while the cyclic sulfate acts as a highly reactive electrophile, enabling facile ring-opening with a wide array of nucleophiles. This dual functionality makes the title compound an ideal starting point for creating diverse libraries of complex piperidine-based molecules.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success.
Overall Synthetic Strategy
The is efficiently achieved through a three-step sequence starting from the commercially available N-Boc-4-piperidone. The strategy is centered on the creation of a key diol intermediate which is then cyclized to form the final cyclic sulfate.
Caption: Three-step synthesis of the target cyclic sulfate.
Part 1: Synthesis of Epoxide Intermediate via Corey-Chaykovsky Reaction
The first critical step is the conversion of the ketone in N-Boc-4-piperidone into a spiro-epoxide. For this transformation, the Corey-Chaykovsky reaction is superior to phosphorus-based ylides (e.g., the Wittig reaction), as sulfur ylides preferentially transfer a methylene group to form an epoxide rather than an alkene.[1][2]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the dimethyl sulfoxide leaving group to form the three-membered epoxide ring.
Experimental Protocol: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Caption: Workflow for the Corey-Chaykovsky epoxidation.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 g | 55.0 | 1.1 |
| Trimethylsulfonium iodide | 204.09 | 11.2 g | 55.0 | 1.1 |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |
| Anhydrous DMSO | - | 150 mL | - | - |
| Anhydrous THF (optional) | - | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Saturated NaCl (brine) | - | As needed | - | - |
Procedure:
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Ylide Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen. Add anhydrous DMSO (100 mL) via cannula.
-
Add trimethylsulfonium iodide (1.1 equiv) portion-wise to the NaH suspension at room temperature.
-
Stir the resulting mixture at room temperature for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide (Corey's ylide).
-
Reaction: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DMSO (50 mL) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture for 3-4 hours at room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.[3][4]
Part 2: Synthesis of Diol Intermediate via Epoxide Hydrolysis
The next stage involves the ring-opening of the spiro-epoxide to form the crucial 1,2-diol. Under basic conditions, this reaction proceeds via a classic SN2 mechanism.
Mechanism Insight: The hydroxide ion (⁻OH) acts as the nucleophile. Due to steric hindrance at the spirocyclic quaternary carbon, the attack occurs exclusively at the less substituted methylene carbon of the epoxide ring. This results in the formation of a primary alcohol and a tertiary alkoxide, which is subsequently protonated during work-up to give the tertiary alcohol.
Experimental Protocol: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Epoxide Intermediate | 213.27 | 8.5 g | 39.8 | 1.0 |
| Sodium Hydroxide | 40.00 | 3.2 g | 80.0 | 2.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| 1M Hydrochloric Acid | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide intermediate (1.0 equiv) in a 1:1 mixture of THF and water (200 mL total).
-
Add sodium hydroxide (2.0 equiv) to the solution.
-
Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously for 12-16 hours. Monitor the reaction by TLC until all the starting epoxide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Neutralize the remaining aqueous solution to pH ~7 by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Purification: The resulting crude product, tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate , is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization or flash chromatography.
Part 3: Synthesis of Final Product via Cyclization
The final step is the formation of the cyclic sulfate ring from the 1,2-diol. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation, reacting with both hydroxyl groups to form the desired product.
Mechanism Insight: The reaction is believed to proceed through the initial formation of a chlorosulfate intermediate, followed by an intramolecular nucleophilic attack of the second hydroxyl group to displace the chloride and form the cyclic diester of sulfuric acid. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction, preventing acid-catalyzed side reactions.[5]
Experimental Protocol: Synthesis of 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Diol Intermediate | 231.29 | 7.0 g | 30.3 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 2.7 mL | 33.3 | 1.1 |
| Pyridine | 79.10 | 5.3 mL | 66.6 | 2.2 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1M Copper (II) Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the diol intermediate (1.0 equiv) and anhydrous dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.2 equiv) to the stirred solution.
-
Reagent Addition: Add sulfuryl chloride (1.1 equiv) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. CAUTION: Sulfuryl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), water (50 mL), saturated aqueous sodium bicarbonate (50 mL), and finally with 1M aqueous copper (II) sulfate solution (2 x 30 mL) to remove residual pyridine.
-
Wash the organic layer once more with brine (50 mL), then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final product, 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane , as a stable, crystalline solid.
Conclusion
This guide outlines a robust and logical three-step synthesis for 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane . By leveraging well-established and reliable transformations—the Corey-Chaykovsky epoxidation, base-catalyzed epoxide hydrolysis, and sulfuryl chloride-mediated cyclization—this versatile building block can be accessed efficiently from a common starting material. Each step is designed to be high-yielding and scalable, providing a solid foundation for its application in complex molecule synthesis and drug discovery programs. Adherence to the described procedural details and safety precautions is essential for a successful outcome.
References
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (n.d.). ResearchGate. [Link]
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Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. (n.d.). PubChem. [Link]
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Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). ResearchGate. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Link]
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4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. (2021). MDPI. [Link]
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tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. (n.d.). Arb-Chem. [Link]
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